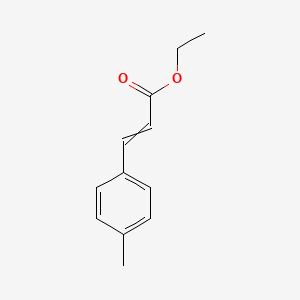

Ethyl 4-methylcinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKVSWPEZCELRM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20511-20-0 | |

| Record name | 20511-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-ethyl 3-(p-tolyl)acrylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (E)-ethyl 3-(p-tolyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cinnamate Esters

Cinnamic acid and its derivatives, such as (E)-ethyl 3-(p-tolyl)acrylate, are a class of organic compounds widely recognized for their prevalence in natural products and their broad spectrum of biological activities. These activities include antifungal, antidiabetic, antioxidant, and anti-inflammatory properties.[1] The α,β-unsaturated ester moiety is a key structural feature, making these molecules valuable building blocks in organic synthesis and important pharmacophores in drug discovery. This guide provides a comprehensive overview of the synthesis and detailed characterization of (E)-ethyl 3-(p-tolyl)acrylate, offering field-proven insights and robust protocols for its preparation and validation.

Part 1: Strategic Approaches to Synthesis

The creation of the carbon-carbon double bond with specific stereochemistry and the subsequent ester functional group are the central challenges in synthesizing (E)-ethyl 3-(p-tolyl)acrylate. Several powerful reactions in the synthetic chemist's arsenal can achieve this transformation. We will explore three primary, reliable methods: the Heck reaction, the Wittig reaction, and the Fischer esterification of the parent acid.

The Heck Reaction: A Palladium-Catalyzed Olefin Arylation

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[2][3] For the synthesis of (E)-ethyl 3-(p-tolyl)acrylate, this involves coupling 4-iodotoluene (or 4-bromotoluene) with ethyl acrylate.

Causality and Strategic Choice: The Heck reaction is often chosen for its high reliability and stereoselectivity. The reaction mechanism typically proceeds via a syn-addition of the aryl group and palladium to the alkene, followed by a syn-elimination of palladium hydride. This sequence overwhelmingly favors the formation of the trans or (E)-isomer, which is often the thermodynamically more stable product. The choice of a ligand-free catalyst system, such as the one employing cobalt hollow nanospheres, represents a move towards more sustainable and cost-effective "green chemistry" protocols.[4]

The Wittig Reaction: The Classic Olefination

The Wittig reaction, a Nobel Prize-winning transformation, is one of the most versatile methods for synthesizing alkenes from carbonyl compounds.[5] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. To synthesize (E)-ethyl 3-(p-tolyl)acrylate, p-tolualdehyde is reacted with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

Causality and Strategic Choice: The key to the Wittig reaction's success is the formation of the phosphorus ylide. The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides, such as the one used here (which contains an adjacent ester group), are less reactive and allow for reversible initial addition to the aldehyde. This reversibility enables the reaction to proceed under thermodynamic control, leading predominantly to the more stable (E)-alkene.[5][6] Solvent-free Wittig reactions have been developed to align with green chemistry principles, offering high yields and simple product isolation.[7]

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-methylcinnamate

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Formula - A Spectroscopic Blueprint

Ethyl 4-methylcinnamate (C₁₂H₁₄O₂) is an α,β-unsaturated ester with applications ranging from flavor and fragrance chemistry to synthetic intermediate roles in pharmaceutical and materials science.[1][2] Its chemical identity, purity, and stereochemistry are critical parameters that dictate its function and reactivity. While its molecular formula provides a basic inventory of atoms, it is the precise arrangement and electronic environment of these atoms that define the molecule's properties.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive interpretation, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers and drug development professionals, offering a framework for rigorous and self-validating compound characterization.

Molecular Structure and Isomerism

The IUPAC name for the commonly synthesized isomer is ethyl (E)-3-(4-methylphenyl)prop-2-enoate.[3] The "(E)" designation refers to the trans configuration of the substituents across the alkene double bond, a critical stereochemical feature that is readily confirmed by NMR spectroscopy. The structure combines a para-substituted aromatic ring with a conjugated ester functional group, features that give rise to its characteristic spectroscopic signature.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-methylcinnamate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl 4-methylcinnamate, a compound of significant interest in the pharmaceutical, agricultural, and fragrance industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical and practical insights into its solubility characteristics in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide furnishes a robust framework for its determination and interpretation. We will explore the physicochemical principles governing solubility, present a detailed experimental protocol for its measurement, and discuss the implications of solubility in various applications.

Introduction: The Significance of this compound and its Solubility

This compound, an ester of 4-methylcinnamic acid and ethanol, is a versatile organic compound with a range of documented and potential biological activities.[1] It is recognized for its anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.[1] Furthermore, its antifungal and larvicidal activities suggest its potential use in agriculture.[1] In the food and cosmetic industries, it is utilized as a flavoring and fragrance agent due to its pleasant aroma.[2]

The solubility of a compound is a critical physicochemical property that dictates its behavior in various systems and is of paramount importance in drug development and formulation. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[3][4] Therefore, a thorough understanding of the solubility of this compound in different organic solvents is essential for:

-

Pharmaceutical Formulation: Developing suitable solvent systems for oral, topical, or parenteral drug delivery.

-

Chemical Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.[1]

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

-

Agrochemical Formulation: Creating stable and effective formulations for pest control.

This guide will provide the foundational knowledge and practical methodologies to empower researchers to effectively characterize and modulate the solubility of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The dissolution process involves the breaking of intermolecular forces in the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of this compound:

-

Molecular Structure and Polarity: this compound possesses both nonpolar (the benzene ring and the ethyl group) and moderately polar (the ester group) functionalities. This amphiphilic nature suggests it will be more soluble in solvents of intermediate polarity. The ester group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents.

-

Solvent Properties:

-

Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar. Polar solvents like alcohols (methanol, ethanol) can engage in hydrogen bonding and dipole-dipole interactions, while nonpolar solvents like hexane primarily interact through weaker van der Waals forces.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the ester group of this compound.

-

-

Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

-

Crystalline Structure: The stability of the crystal lattice of this compound will affect its solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a detailed protocol for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by gravimetric or spectroscopic analysis.[7][8][9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Oven

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[7] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean, dry container to remove any undissolved microparticles.

-

-

Quantification of Solute:

Method A: Gravimetric Analysis [10][11]

-

Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or a gently heated oven until the residue is completely dry.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved this compound.

Method B: UV-Vis Spectroscopic Analysis [12][13]

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) of this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Calculation of Solubility

The solubility can be expressed in various units:

-

g/100 mL: (mass of residue / volume of filtrate taken) x 100

-

mol/L (Molarity): (moles of residue / volume of filtrate in L)

-

Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

Expected Solubility Profile and Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C (for illustrative purposes)

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Hexane | 0.1 | Low | Nonpolar solvent, weak interactions with the ester group. |

| Chloroform | 4.1 | Moderate to High | Moderately polar, can interact with the ester group and the aromatic ring. |

| Ethyl Acetate | 4.4 | High | Similar ester functionality, "like dissolves like".[14] |

| Acetone | 5.1 | High | Polar aprotic solvent, good dipole-dipole interactions. |

| Ethanol | 5.2 | Moderate to High | Polar protic solvent, can act as a hydrogen bond donor to the ester oxygen. |

| Methanol | 6.6 | Moderate | Polar protic solvent, similar to ethanol but more polar, which might slightly decrease solubility compared to less polar alcohols. |

This table serves as an example of how to present and interpret solubility data. Actual experimental values would be determined using the protocol described in Section 3.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent like ethanol.

References

- 1. Buy this compound | 20511-20-0 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. pubs.acs.org [pubs.acs.org]

Potential biological activities of substituted cinnamic acid esters

An In-depth Technical Guide to the Potential Biological Activities of Substituted Cinnamic Acid Esters

Authored by: A Senior Application Scientist

Abstract

Cinnamic acid, an organic compound derived from the shikimate pathway in plants, and its ester derivatives have emerged as a significant class of bioactive molecules with a broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the potential biological activities of substituted cinnamic acid esters, with a focus on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. For each activity, we delve into the underlying molecular mechanisms, present detailed and validated experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these versatile compounds.

Introduction: The Chemical Versatility and Biological Promise of Cinnamic Acid Esters

Cinnamic acid (3-phenyl-2-propenoic acid) is a core scaffold in a multitude of natural products.[2][3] Its structure, featuring a phenyl ring, a carboxylic acid group, and a conjugated double bond, offers multiple sites for chemical modification, leading to a diverse library of derivatives with enhanced biological activities.[2][3][4] Esterification of the carboxylic acid moiety is a common strategy to modulate the lipophilicity and, consequently, the bioavailability and efficacy of these compounds.[6][7] The nature and position of substituents on the phenyl ring also play a crucial role in determining the specific biological effects.[3][8]

Modern synthetic methodologies, such as the Horner-Wadsworth-Emmons olefination and Wittig reactions, have enabled the reliable and stereoselective synthesis of a wide array of substituted cinnamic acid esters, facilitating the exploration of their therapeutic potential.[9][10]

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Cinnamic acid esters, particularly those with hydroxyl substitutions on the phenyl ring (hydroxycinnamic acids), are potent antioxidants.[11][12]

Mechanism of Action

The antioxidant capacity of hydroxycinnamic acid esters is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, thereby breaking the chain reaction of oxidation.[11] The stability of the resulting phenoxy radical is enhanced by electron-donating substituents, such as methoxy groups, on the phenyl ring.[13]

Diagram: General Mechanism of Radical Scavenging by a Hydroxycinnamic Acid Ester

Caption: Hydrogen atom donation from a hydroxycinnamic acid ester to a free radical.

Experimental Protocols for Assessing Antioxidant Activity

This assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[14][15]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 515-517 nm.[13][15]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

-

Include a blank well containing 100 µL of the solvent and 100 µL of the test compound at each concentration.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

The ABTS assay is another common method applicable to both hydrophilic and lipophilic antioxidants.[14]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color, which is measured spectrophotometrically.[16]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Assay Procedure:

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to wells containing 10 µL of various concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Structure-Activity Relationship Insights

| Substituent on Phenyl Ring | Effect on Antioxidant Activity | Reference Compound Example |

| Hydroxyl (-OH) | Increases activity | Caffeic acid esters |

| Methoxy (-OCH3) | Increases activity (electron-donating) | Ferulic acid esters, Sinapic acid esters |

| Ester Chain Length | Variable, can influence lipophilicity | Long-chain esters may have enhanced activity in lipidic environments |

Antimicrobial Activity: Combating Pathogenic Microorganisms

Cinnamic acid and its derivatives have demonstrated significant activity against a range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[1][17][18][19]

Mechanism of Action

The antimicrobial mechanisms of cinnamic acid esters are multifaceted and can include:

-

Disruption of Cell Membranes: The lipophilic nature of the esters facilitates their interaction with and disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[1]

-

Inhibition of Essential Enzymes: These compounds can inhibit key microbial enzymes, such as ATPase, disrupting cellular energy metabolism.[1]

-

Inhibition of Biofilm Formation: Cinnamic acid derivatives can interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogens.[1][19]

Diagram: Proposed Antimicrobial Mechanisms of Cinnamic Acid Esters

Caption: Multiple targets for the antimicrobial action of cinnamic acid esters.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[20][21][22][23]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[22][23]

Step-by-Step Protocol:

-

Reagent and Media Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar plate.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum to the final required concentration (typically 5 x 10^5 CFU/mL for bacteria).

-

-

Assay Procedure (in a 96-well microplate):

-

Add 100 µL of sterile broth to all wells.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.[24]

-

Add 100 µL of the diluted inoculum to each well.

-

Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).[21][23]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound in which there is no visible growth (turbidity).[22]

Anticancer Activity: A Potential Avenue for New Oncotherapeutics

Numerous studies have highlighted the potential of substituted cinnamic acid esters as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[25][26][27][28][29]

Mechanism of Action

The anticancer effects of these compounds are often mediated through multiple mechanisms, including:

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.[25]

-

Cell Cycle Arrest: Cinnamic acid esters can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of NF-κB Signaling: The NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation, can be inhibited by these derivatives.[1][26]

-

Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels that supply tumors with nutrients.

Diagram: Simplified Intrinsic Apoptosis Signaling Pathway

Caption: Cinnamic acid esters can induce apoptosis through the mitochondrial pathway.

Experimental Protocol for Assessing Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30][31][32][33]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[30][33] The amount of formazan produced is directly proportional to the number of living cells.[30][33]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[30]

-

Cell Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[30]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[30]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[30][31]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[30]

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Cinnamic acid esters have demonstrated potent anti-inflammatory properties.[1][34][35][36]

Mechanism of Action

The anti-inflammatory effects of these compounds are largely attributed to their ability to:

-

Inhibit Pro-inflammatory Cytokine Production: They can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

-

Downregulate NF-κB and TLR4 Signaling: Cinnamic acid derivatives can inhibit the activation of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.[1][37]

-

Inhibit COX and LOX Enzymes: Some derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[35][38]

Diagram: Inhibition of LPS-Induced Inflammatory Signaling

Caption: Cinnamic acid esters can suppress LPS-induced inflammation by inhibiting NF-κB activation.

Experimental Protocol for an In Vitro Anti-inflammatory Assay

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This model is widely used to screen for anti-inflammatory compounds.[37][39][40][41][42]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. The ability of a test compound to inhibit this response is a measure of its anti-inflammatory activity.[37][40]

Step-by-Step Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

-

Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: Quantify the levels of cytokines like TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Determine the dose-dependent inhibitory effect of the test compound on the production of these inflammatory mediators.

Conclusion and Future Perspectives

Substituted cinnamic acid esters represent a promising class of compounds with a diverse range of biological activities. Their efficacy as antioxidant, antimicrobial, anticancer, and anti-inflammatory agents is well-documented. The structure-activity relationships elucidated to date provide a rational basis for the design and synthesis of novel derivatives with enhanced potency and selectivity. Further research, including in vivo studies and clinical trials, is warranted to fully translate the therapeutic potential of these compounds into novel treatments for a variety of human diseases.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. mdpi.com [mdpi.com]

- 17. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. biointerfaceresearch.com [biointerfaceresearch.com]

- 29. Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study | Anticancer Research [ar.iiarjournals.org]

- 30. benchchem.com [benchchem.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. MTT assay protocol | Abcam [abcam.com]

- 34. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benthamdirect.com [benthamdirect.com]

- 36. researchgate.net [researchgate.net]

- 37. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 38. eurekaselect.com [eurekaselect.com]

- 39. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 40. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]

Ethyl 4-Methylcinnamate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methylcinnamate, an α,β-unsaturated ester, stands as a cornerstone synthon in the edifice of modern organic chemistry. Its inherent structural motifs—a reactive conjugated system and a modifiable aromatic ring—offer a rich playground for chemical transformations. This guide provides a comprehensive technical overview of this compound as a pivotal building block. We will dissect its utility in seminal reactions including palladium-catalyzed Heck couplings, Sharpless asymmetric dihydroxylations, Simmons-Smith cyclopropanations, and catalytic hydrogenations. Beyond mere procedural descriptions, this document elucidates the mechanistic underpinnings of these transformations, providing a "first-principles" understanding of the experimental design. The ultimate aim is to empower researchers and drug development professionals to strategically deploy this versatile molecule in the synthesis of complex and biologically significant structures.

Introduction: The Strategic Importance of the Cinnamate Scaffold

Cinnamic acid and its derivatives are ubiquitous in nature and form the backbone of numerous pharmaceuticals and materials.[1] this compound, readily prepared via Fischer esterification of 4-methylcinnamic acid, provides a stable, yet reactive, entry point to this diverse chemical space.[2] The para-methyl group exerts a subtle electron-donating effect on the aromatic ring, influencing the reactivity of the conjugated system and providing a potential site for further functionalization. This guide will explore the key reactions that underscore the synthetic value of this compound, providing both the "how" and the "why" for its effective utilization.

Foundational Synthetic Transformations

The synthetic utility of this compound is primarily centered on the reactivity of its carbon-carbon double bond. The following sections detail key transformations that leverage this feature to construct molecular complexity.

Palladium-Catalyzed Heck Coupling: Forging Carbon-Carbon Bonds

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[3] this compound, with its electron-deficient alkene, is an excellent substrate for this reaction, enabling the synthesis of substituted stilbenes and other arylated derivatives which are precursors to compounds like combretastatin analogues, known for their anticancer properties.[1][4][5]

Mechanism and Rationale:

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a palladium(0) species, followed by the insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the palladium catalyst and releases the arylated alkene product. The choice of palladium source, ligand, and base are critical for achieving high yields and stereoselectivity.

Experimental Protocol: Cobalt-Catalyzed Heck-Type Reaction of 4-Iodotoluene with Ethyl Acrylate (A representative protocol adaptable for this compound)

While the provided search result details a cobalt-catalyzed reaction, the principles are analogous to palladium catalysis. This protocol provides a framework for the coupling of an aryl halide with an acrylate.

-

Materials: 4-Iodotoluene (as a proxy for an aryl halide), Ethyl acrylate (as the alkene), Cobalt nanoparticles, Potassium carbonate (K₂CO₃), N-Methyl-2-pyrrolidone (NMP).[6]

-

Procedure:

-

To a reaction vessel containing 2 mL of NMP, add the aryl halide (1 mmol) and ethyl acrylate (1.3 mmol).[6]

-

Add cobalt nanoparticles (0.02 mmol) and potassium carbonate (0.6 mmol).[6]

-

Stir the mixture at 130°C under a nitrogen atmosphere until the reaction is complete (monitored by TLC).[6]

-

After completion, centrifuge the mixture, separate the solution, and wash the precipitate with ether.[6]

-

Combine the organic solutions, wash with water, and purify the product by column chromatography on silica gel.[6]

-

Workflow Diagram: Heck Coupling

Caption: Generalized workflow for the Heck coupling reaction.

Sharpless Asymmetric Dihydroxylation: Installing Chirality

The introduction of stereocenters is a critical step in the synthesis of many pharmaceuticals. The Sharpless asymmetric dihydroxylation provides a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols.[7][8] These chiral diols are versatile intermediates for the synthesis of complex molecules and are used as chiral auxiliaries in asymmetric synthesis.[9][10]

Mechanism and Rationale:

This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand.[11] The ligand creates a chiral environment around the osmium, directing the dihydroxylation to one face of the double bond. A stoichiometric co-oxidant, such as potassium ferricyanide, regenerates the active osmium(VIII) catalyst.[7] The choice of ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, often found in commercially available "AD-mix" formulations) dictates the stereochemical outcome of the reaction.[7][11]

Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation

-

Materials: this compound, AD-mix-α or AD-mix-β, tert-butanol, water, and methanesulfonamide (optional, to improve reaction rate).[7][11]

-

Procedure:

-

Prepare a biphasic mixture of tert-butanol and water (1:1).

-

To this solvent system, add the AD-mix (containing the osmium catalyst, chiral ligand, and co-oxidant).

-

Cool the mixture to 0°C and add the this compound.

-

Stir the reaction vigorously at 0°C until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite).

-

Extract the product with an organic solvent and purify by column chromatography.

-

Logical Relationship Diagram: Sharpless Dihydroxylation

Caption: Logical flow of the Sharpless asymmetric dihydroxylation.

Simmons-Smith Cyclopropanation: Constructing Strained Rings

The cyclopropane motif is a key feature in many biologically active natural products and pharmaceuticals.[12][13] The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[14][15]

Mechanism and Rationale:

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[14][15] The reaction is believed to proceed through a concerted mechanism where the carbenoid is delivered to the double bond. For substrates with directing groups, such as allylic alcohols, the reaction can proceed with high diastereoselectivity.

Experimental Protocol: General Procedure for Simmons-Smith Cyclopropanation

-

Materials: this compound, Diiodomethane, Zinc-copper couple, Diethyl ether.[14]

-

Procedure:

-

In a flask under an inert atmosphere, prepare the zinc-copper couple.

-

Add diiodomethane to the activated zinc-copper couple in diethyl ether to form the carbenoid.

-

Add a solution of this compound to the carbenoid suspension.

-

Stir the reaction at an appropriate temperature (e.g., reflux) until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Catalytic Hydrogenation: Saturation of the Alkene

For the synthesis of compounds where the saturated phenylpropanoid backbone is desired, catalytic hydrogenation is the method of choice. This reaction reduces the carbon-carbon double bond of the cinnamate moiety.

Mechanism and Rationale:

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[16] The substrate adsorbs onto the surface of the catalyst, and hydrogen is delivered to the double bond, resulting in the saturated product.

Experimental Protocol: Hydrogenation of Ethyl Cinnamate (A Representative Protocol)

-

Materials: Ethyl cinnamate (as a representative substrate), Palladium on carbon (10 wt%), Ethanol, Hydrogen gas.[16]

-

Procedure:

-

Dissolve the ethyl cinnamate in ethanol in a round-bottom flask.[16]

-

Carefully add the palladium on carbon catalyst.[16]

-

Flush the flask with hydrogen gas (typically from a balloon) and stir the mixture vigorously under a hydrogen atmosphere.[16]

-

The reaction is typically complete within an hour.[16]

-

Filter the reaction mixture through Celite to remove the catalyst.[16]

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.[16]

-

Applications in Medicinal Chemistry and Materials Science

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

| Derivative Class | Synthetic Method | Application Area | Example |

| Stilbene Derivatives | Heck Coupling | Anticancer Agents | Combretastatin Analogues[1][4][5] |

| Chiral Diols | Dihydroxylation | Chiral Auxiliaries, Pharmaceutical Intermediates | Asymmetric Synthesis, Natural Product Synthesis[9][10] |

| Cyclopropyl Esters | Cyclopropanation | Bioactive Molecules | Natural Product Synthesis[12][13] |

| Dihydrocinnamates | Hydrogenation | Fragrance and Flavor | Perfumery and Food Additives |

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its accessibility and the predictable reactivity of its α,β-unsaturated ester system allow for the efficient construction of a diverse array of molecular architectures. From the creation of complex carbon skeletons via Heck coupling to the stereocontrolled introduction of hydroxyl groups and the formation of strained cyclopropane rings, this synthon provides a reliable entry point for the synthesis of molecules with significant potential in drug discovery and materials science. The protocols and mechanistic discussions presented in this guide are intended to serve as a valuable resource for chemists seeking to harness the synthetic potential of this compound.

References

- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities [beilstein-journals.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. alfachemic.com [alfachemic.com]

- 11. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Simmons-Smith Cyclopropanation Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Thermochemical Data and Stability of Ethyl 4-methylcinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methylcinnamate, a cinnamate ester of significant interest in various chemical and pharmaceutical applications, possesses a thermochemical profile that dictates its stability, reactivity, and potential applications. This in-depth technical guide provides a comprehensive analysis of the thermochemical data and thermal stability of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational predictions, and established experimental methodologies to offer a robust understanding. The core thermochemical properties, including the standard enthalpy of formation, are discussed, leveraging comparative data from ethyl (E)-cinnamate. Furthermore, the principles and experimental protocols for key analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are detailed, providing a framework for the empirical determination of its thermal characteristics. This guide is intended to be an essential resource for researchers and professionals working with this compound, enabling a deeper understanding of its fundamental properties and facilitating its effective use in scientific and industrial settings.

Introduction: The Significance of Thermochemical Data

This compound (C₁₂H₁₄O₂) is an organic compound with a molecular weight of 190.24 g/mol .[1] Its structure, featuring a para-methylated phenyl group conjugated with an ethyl acrylate moiety, makes it a valuable intermediate in organic synthesis.[2] Understanding the thermochemical properties of a compound is paramount in drug development and materials science. These properties, including enthalpy of formation, entropy, and heat capacity, govern the energy changes in chemical reactions, phase transitions, and decomposition processes. For a compound like this compound, this data is crucial for assessing its stability under various processing and storage conditions, predicting its reactivity, and ensuring the safety and efficiency of its synthetic routes.

This guide delves into the available and estimated thermochemical data for this compound, outlines the experimental techniques used to determine these properties, and discusses the implications of these findings for its practical application.

Thermochemical Properties of this compound

Direct experimental thermochemical data for this compound is not extensively reported in the literature. However, a comprehensive understanding can be built by examining data from closely related compounds and employing computational estimation methods.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a critical thermodynamic parameter representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.

Comparative Analysis with Ethyl (E)-cinnamate:

A recent study on the closely related ethyl (E)-cinnamate provides valuable experimental data obtained through combustion calorimetry.[3][4] These values serve as a strong benchmark for estimating the properties of this compound. The key difference between the two molecules is the presence of a methyl group on the phenyl ring in the para position.

| Compound | State | Standard Molar Enthalpy of Combustion (ΔcH°) (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹) |

| Ethyl (E)-cinnamate | Liquid | -5540.5 ± 2.4[3] | -319.8 ± 2.8[3] |

| Ethyl (E)-cinnamate | Gas | -5612.9 ± 3.5[3] | -247.4 ± 3.5[3] |

Computational Estimation for this compound:

Estimation using Benson Group Increment Theory:

The Benson group increment theory is an additive method that allows for the estimation of the standard enthalpy of formation in the gas phase by summing the contributions of individual molecular groups.[5] To estimate the ΔHf°(g) of this compound, we can use the experimentally determined value for a similar molecule and adjust for the structural difference.

A reasonable estimation can be made by considering the difference in the enthalpy of formation between toluene and benzene, which accounts for the addition of a methyl group to a phenyl ring.

-

ΔHf°(g) of Toluene = 50.2 kJ/mol

-

ΔHf°(g) of Benzene = 82.9 kJ/mol

-

Difference = -32.7 kJ/mol

By applying this difference to the gas-phase enthalpy of formation of ethyl (E)-cinnamate (-247.4 kJ·mol⁻¹), we can estimate the ΔHf°(g) for this compound:

Estimated ΔHf°(g) ≈ -247.4 kJ/mol - 32.7 kJ/mol = -280.1 kJ/mol

This estimation provides a valuable theoretical value in the absence of direct experimental data.

Standard Molar Entropy (S°)

The standard molar entropy is a measure of the randomness or disorder of a substance at a standard state. For organic molecules, this value is influenced by molecular weight, structure, and conformational flexibility. While specific experimental data for this compound is unavailable, it is expected to have a slightly higher standard molar entropy than ethyl cinnamate due to the additional methyl group, which increases the molecular weight and introduces a new rotational degree of freedom.

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. This property is essential for heat transfer calculations and for understanding how a substance will respond to thermal changes. The heat capacity of this compound can be determined experimentally using DSC and can also be estimated using computational methods.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its handling, storage, and application, particularly in processes involving elevated temperatures.

General Observations

Cinnamate esters are generally considered to be relatively stable compounds. However, at elevated temperatures, they can undergo decomposition. The presence of the conjugated system, including the phenyl ring and the double bond, contributes to its overall stability.

Decomposition Pathways

The thermal decomposition of cinnamate esters can proceed through various pathways, including decarboxylation, cleavage of the ester group, and reactions involving the vinyl group. The specific decomposition products will depend on the conditions, such as temperature, atmosphere, and the presence of any catalysts or impurities. TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) can be employed to identify the evolved gases during decomposition, providing insights into the degradation mechanism. For instance, the cleavage of the cinnamoyl group has been observed as an initial decomposition step in related compounds.[6]

Experimental Methodologies for Thermochemical Analysis

The determination of the thermochemical properties and stability of this compound relies on several key experimental techniques. Understanding the principles and procedures of these methods is essential for interpreting the data and designing further studies.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.[7]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

-

Temperature Program: The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase the thermal history of the sample, followed by a final heating ramp at a constant rate (e.g., 10 °C/min). The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated from the area of the peak.

Causality Behind Experimental Choices:

-

Small Sample Size: Ensures uniform temperature distribution within the sample.

-

Hermetic Sealing: Prevents the loss of volatile components during heating.

-

Inert Atmosphere: Avoids oxidation of the sample, which would introduce an exothermic event and interfere with the measurement of thermal transitions.

-

Controlled Heating Rate: A consistent heating rate is crucial for obtaining reproducible and accurate results.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is used to determine the thermal stability of a material and to study its decomposition kinetics.[9]

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is placed in a tared TGA crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a controlled flow rate.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition provides an indication of the thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify distinct decomposition steps.

Causality Behind Experimental Choices:

-

Controlled Atmosphere: The choice of purge gas (inert or oxidative) is critical as it determines the decomposition pathway. An inert atmosphere is used to study thermal decomposition, while an oxidative atmosphere is used to study thermo-oxidative degradation.

-

Heating Rate: The heating rate can influence the decomposition temperature. Slower heating rates can provide better resolution of overlapping decomposition events.

-

Sample Mass: A small sample mass minimizes thermal gradients within the sample.

References

- 1. Buy this compound | 20511-20-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scispace.com [scispace.com]

Methodological & Application

Synthesis of Ethyl 4-methylcinnamate via Fischer Esterification: An Application Note and Protocol

<

Abstract

This comprehensive guide details the synthesis of Ethyl 4-methylcinnamate, a valuable compound in the fragrance and pharmaceutical industries, through the robust and well-established Fischer esterification reaction. This document provides a deep dive into the underlying chemical principles, a meticulously detailed experimental protocol, and thorough analytical characterization methods. Designed for researchers, scientists, and professionals in drug development, this application note emphasizes the causality behind experimental choices to ensure both high yield and purity, grounded in authoritative scientific literature.

Introduction: The Significance of Cinnamate Esters

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest due to their wide range of applications.[1] These compounds are naturally occurring in plants like cinnamon and are recognized for their potential medicinal properties, including antioxidant, antifungal, and anticancer activities.[1][2] Esterification of cinnamic acids is a crucial synthetic transformation that allows for the modification of their physicochemical properties, leading to the development of novel therapeutic agents and valuable fragrance components.[2] this compound, in particular, is a sought-after compound for its aromatic properties.

The Fischer esterification, first described in 1895 by Emil Fischer and Arthur Speier, is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3] It is an equilibrium-driven process, and this guide will explore strategies to manipulate the equilibrium to favor high yields of the desired ester product.[3][4][5]

The Chemistry of Fischer Esterification: A Mechanistic Perspective

The Fischer esterification is a nucleophilic acyl substitution reaction. The overall transformation involves the reaction of a carboxylic acid (4-methylcinnamic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to produce an ester (this compound) and water.[3][4][5]

The acid catalyst plays a dual role in this reaction. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3][4] This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. Secondly, the acid catalyst facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group.[3] Concentrated sulfuric acid is particularly effective as it also acts as a dehydrating agent, sequestering the water produced and helping to drive the equilibrium towards the product side.[6]

The reaction is reversible, and to achieve high yields, the equilibrium must be shifted to the right, in accordance with Le Chatelier's Principle.[5] This is typically achieved by using a large excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed.[4][7][8]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 4-methylcinnamic acid | C₁₀H₁₀O₂ | 162.19 | 5.00 g | 0.0308 |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL | 0.855 |

| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | 0.0368 |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |

| Diethyl ether | (C₂H₅)₂O | - | As needed | - |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Erlenmeyer flasks

-

Beakers

-

Rotary evaporator

-

Glassware for purification and analysis

Reaction Setup and Procedure

Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9] Sulfuric acid is highly corrosive and can cause severe burns.[9][10][11][12][13] Handle it with extreme care in a well-ventilated fume hood. Ethanol is flammable.

-

Reactant Addition: In a 250 mL round-bottom flask, combine 5.00 g of 4-methylcinnamic acid and 50 mL of absolute ethanol.

-

Catalyst Addition: While stirring the mixture, slowly and cautiously add 2.0 mL of concentrated sulfuric acid. The addition of sulfuric acid to ethanol is exothermic and should be done carefully.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[1] Continue to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Work-up:

-

Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with 50 mL of diethyl ether.

-

Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (saturated NaCl solution).[14]

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Decant the dried organic solution into a clean, pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[1][15][16]

Experimental Workflow

Caption: A schematic overview of the experimental workflow for the Fischer esterification of 4-methylcinnamic acid.

Product Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the vinyl protons of the cinnamate backbone (two doublets with a large coupling constant indicative of a trans configuration), and the aromatic protons of the 4-methylphenyl group, along with a singlet for the methyl group.[17]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 167 ppm.[18] Other characteristic peaks will correspond to the vinyl carbons, the aromatic carbons, the ethyl group carbons, and the methyl group carbon.[15][18]

Infrared (IR) Spectroscopy

The IR spectrum of the product will be significantly different from that of the starting material. The broad O-H stretch of the carboxylic acid in 4-methylcinnamic acid (around 2500-3300 cm⁻¹) will be absent in the spectrum of the ester.[19] The most prominent new peak will be the C=O stretch of the ester group, typically appearing around 1710-1730 cm⁻¹. The C=C stretching vibration of the alkene will be observed around 1630 cm⁻¹.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the product and confirming its molecular weight. The gas chromatogram should ideally show a single major peak corresponding to this compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of the product.[18] A characteristic fragmentation pattern, including a base peak at m/z 131 due to the loss of the ethoxy group, can further confirm the structure.[18]

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction | Increase reflux time; ensure adequate heating. |

| Equilibrium not shifted sufficiently | Use a larger excess of ethanol; consider using a dehydrating agent like molecular sieves.[4] | |

| Loss of product during work-up | Ensure complete extraction; be careful during washing steps to avoid emulsions. | |

| Presence of starting material in the product | Incomplete reaction | See "Low Yield" solutions. |

| Inefficient purification | Optimize column chromatography conditions (e.g., solvent system, column length). | |

| Product is an oil instead of a solid | Presence of impurities | Re-purify the product. |

| The product may be an oil at room temperature | Check the literature for the expected physical state. |

Conclusion

The Fischer esterification is a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields of a pure product. The detailed protocol and characterization data provided in this application note serve as a valuable resource for scientists engaged in organic synthesis and drug development, enabling the efficient production of this important cinnamate ester.

References

- 1. aspire.apsu.edu [aspire.apsu.edu]

- 2. benchchem.com [benchchem.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 5. cerritos.edu [cerritos.edu]

- 6. quora.com [quora.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. smartlabs.co.za [smartlabs.co.za]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 13. icheme.org [icheme.org]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Buy this compound | 20511-20-0 [smolecule.com]

- 19. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. researchgate.net [researchgate.net]

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Ethyl 4-methylcinnamate

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 4-methylcinnamate. The described method utilizes a C18 stationary phase with UV detection, demonstrating excellent performance characteristics. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for researchers, scientists, and drug development professionals engaged in quality control, stability studies, and synthetic process monitoring.

Introduction

This compound is an organic compound classified as a cinnamate ester.[1][2] It serves as a valuable intermediate in the synthesis of various organic molecules and is structurally related to compounds with known biological activities, such as anti-inflammatory and antifungal properties.[1] The precise and accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and for the quality control of finished products.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive, step-by-step protocol for the analysis of this compound, including a full method validation procedure that adheres to rigorous international standards.[3][4]

Principle of the Method

The chromatographic separation is based on the principle of reversed-phase chromatography. This compound, a relatively non-polar analyte, is injected into the HPLC system. It partitions between a non-polar stationary phase (C18 silica) and a polar mobile phase. The mobile phase, a mixture of acetonitrile and water, carries the analyte through the column. Due to its affinity for the stationary phase, this compound is retained and separated from other potential components in the sample matrix. Elution is achieved by the continuous flow of the mobile phase. The analyte is then detected by a UV-Vis detector at its wavelength of maximum absorbance (λmax). Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2][5][6] |

| Molecular Weight | 190.24 g/mol | [1][2][5][6] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | [2][5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, chloroform) | [1][2] |

| UV λmax | ~307-310 nm (in alcohol solvents) | [7][8] |

Rationale for Wavelength Selection: Cinnamate derivatives are known to be effective absorbers of UV radiation.[9] Studies on structurally similar compounds, such as ethyl p-methoxycinnamate, show a maximum absorption wavelength (λmax) around 307 nm in methanol.[8] Theoretical and experimental data for other cinnamates also place the λmax at approximately 310 nm.[7] Therefore, a detection wavelength of 310 nm is selected to ensure optimal sensitivity for this compound.

Detailed Experimental Protocol

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents and Standards:

-

This compound reference standard (purity >98%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Methanol (HPLC grade).

-

-

Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters (Nylon or PTFE).

Chromatographic Conditions

The following conditions were optimized to achieve efficient separation and a symmetrical peak shape for this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 310 nm |

| Run Time | ~10 minutes |

Causality Behind Choices: A C18 column is chosen for its excellent retention of non-polar to moderately polar compounds like this compound. The mobile phase composition of 70% acetonitrile provides sufficient elution strength for a reasonable retention time and good peak shape. Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing fluctuations in viscosity and analyte-stationary phase interactions.

Preparation of Solutions

-

Diluent: The mobile phase (Acetonitrile:Water, 70:30) should be used as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system and to avoid peak distortion.

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix thoroughly.

-

-

Calibration Curve Standards (1-50 µg/mL):

-

Prepare a series of five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

-

-

Sample Solution Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).